molecular formula C14H19N5O B3854606 2-N-tert-butyl-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine

2-N-tert-butyl-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B3854606
M. Wt: 273.33 g/mol
InChI Key: TWNMPZHKMDPWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-tert-butyl-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-tert-butyl-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms in a triazine ring with the desired amine groups. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with tert-butylamine and aniline in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like 1,4-dioxane or 1,2-dichloroethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-N-tert-butyl-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used in the presence of suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-N-tert-butyl-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-N-tert-butyl-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure and functional groups of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-tert-butyl-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group enhances its steric hindrance, while the methoxy and phenyl groups contribute to its electronic properties.

Properties

IUPAC Name

2-N-tert-butyl-6-methoxy-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-14(2,3)19-12-16-11(17-13(18-12)20-4)15-10-8-6-5-7-9-10/h5-9H,1-4H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNMPZHKMDPWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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